molecular formula C21H24F2N4O2S2 B4847471 ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4847471
M. Wt: 466.6 g/mol
InChI Key: DNGOPEVZTOYYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridyl group, a thiazole ring, and various functional groups such as cyano, cyclopropyl, and difluoromethyl

Preparation Methods

The synthesis of ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridyl and thiazole intermediates, followed by their coupling through a series of reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

  • ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(METHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-cyclopropyl-6-(difluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2S2/c1-4-29-20(28)17-16(27-21(31-17)25-9-11(2)3)10-30-19-14(8-24)13(12-5-6-12)7-15(26-19)18(22)23/h7,11-12,18H,4-6,9-10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGOPEVZTOYYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=C(C(=CC(=N2)C(F)F)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOBUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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